molecular formula C24H16NaO16S8 B12323351 CID 166600361

CID 166600361

Cat. No.: B12323351
M. Wt: 839.9 g/mol
InChI Key: NZDZGYQNMHQXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfothiacalix4arene Sodium Salt is an organic compound characterized by its unique molecular structure, which consists of a thiacalixarene core with four sulfonic acid groups. This compound is known for its amphiphilic nature, possessing both hydrophobic (aromatic ring) and hydrophilic (sulfonic acid) environments . It appears as a white crystalline powder and is highly soluble in water . The compound has garnered significant interest in various scientific fields due to its versatile applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-Sulfothiacalix4arene Sodium Salt typically involves the reaction of thiacalixarene with sulfonating agents. One common method is the sulfonation of thiacalixarene using sulfur trioxide or chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting sulfonated product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes rigorous purification steps to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

4-Sulfothiacalix4arene Sodium Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Sulfothiacalix4arene Sodium Salt is primarily based on its capacity for molecular binding. The compound’s unique structure allows it to form inclusion complexes with various guest molecules, including metal ions and organic compounds . This binding ability is facilitated by the hydrophobic cavities and hydrophilic sulfonic acid groups, which provide a versatile environment for interactions . The molecular targets and pathways involved depend on the specific application, such as catalysis, drug delivery, or membrane interaction.

Comparison with Similar Compounds

4-Sulfothiacalix4arene Sodium Salt is part of the broader family of calixarenes, which are macrocyclic compounds derived from the condensation of phenolic units. Similar compounds include:

  • Calix4arene : Lacks the sulfur atoms and sulfonic acid groups, making it less versatile in terms of chemical reactivity and binding capacity.
  • Tetrasodium Tetrathiacalix 4arenetetrasulfonate : Another sulfonated thiacalixarene with similar properties but different structural arrangements .
  • Calix 4arene-4-sulfonic acid sodium salt : Similar in having sulfonic acid groups but differs in the core structure, affecting its binding and complexation properties .

The uniqueness of 4-Sulfothiacalix4arene Sodium Salt lies in its combination of a thiacalixarene core with sulfonic acid groups, providing a balance of hydrophobic and hydrophilic properties that enhance its versatility in various applications.

Properties

Molecular Formula

C24H16NaO16S8

Molecular Weight

839.9 g/mol

InChI

InChI=1S/C24H16O16S8.Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);

InChI Key

NZDZGYQNMHQXCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)O)SC5=C(C(=CC(=C5)S(=O)(=O)O)S2)O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.